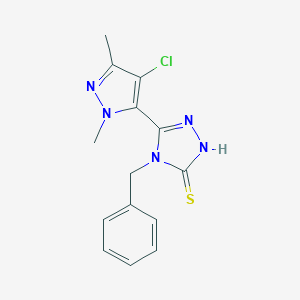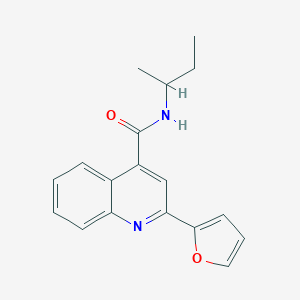
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as BCTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTT is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been studied for its anticancer properties, with promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve inhibition of key enzymes involved in various biological processes. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication and cell division. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. In addition, 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of viral replication, and induction of apoptosis in cancer cells. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory properties, with potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its potent antimicrobial and antiviral activity, as well as its potential anticancer properties. However, 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its toxicity and potential side effects, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol research, including the development of more efficient synthesis methods, the optimization of its biological activity, and the exploration of its potential applications in various scientific research fields. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol may also have potential applications in the development of new antimicrobial, antiviral, and anticancer drugs. Further studies are needed to fully understand the mechanism of action of 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
Métodos De Síntesis
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be synthesized via a multistep reaction starting from 4-chloro-1,3-dimethyl-5-nitropyrazole. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then treated with benzyl bromide in the presence of potassium carbonate to obtain the benzylated intermediate. The final step involves the cyclization of the intermediate using thiosemicarbazide in the presence of sulfuric acid to yield 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol.
Propiedades
Fórmula molecular |
C14H14ClN5S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-benzyl-3-(4-chloro-2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5S/c1-9-11(15)12(19(2)18-9)13-16-17-14(21)20(13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,21) |
Clave InChI |
LMNAYEWTJMHLAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)